(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
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Description
(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Biological Activity
(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.43 g/mol
The presence of biphenyl and cyano groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
1. Anticancer Activity
- Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of biphenyl compounds have been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
- The presence of cyano and ethoxy groups in the structure may contribute to anti-inflammatory effects. Studies on related compounds demonstrate their ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediators .
3. Antioxidant Effects
- The compound's structure suggests possible antioxidant activity, which is crucial for mitigating oxidative stress in cells. Similar compounds have been documented to scavenge free radicals, thereby protecting cellular components from oxidative damage .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity
- Compounds with pyrazole moieties have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Modulation of Signaling Pathways
- The compound may interact with key signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammation and cell survival .
Case Studies
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-31-24(30)20(15-25)14-21-16-27(13-12-22(28)29)26-23(21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,16H,2,12-13H2,1H3,(H,28,29)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJKJRDVCHUOQ-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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